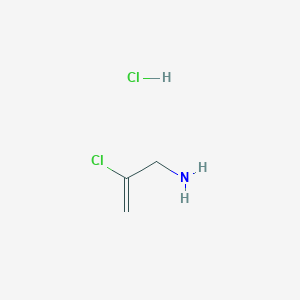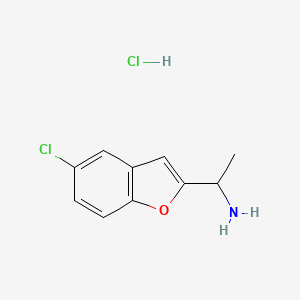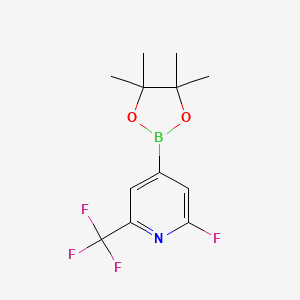
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine
Descripción general
Descripción
“2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
The compound can be synthesized through a two-step substitution reaction . The structure of the compound is verified by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . Arylboronic acid is economical and easy to obtain, and it is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C10H14BFN2O2 and its molecular weight is 224.04 . The SMILES string of the compound is CC1(OB(C2=CN=C(N=C2)F)OC1©C) .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Structure Analysis
- Boric Acid Ester Intermediates : The synthesis of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds involves a three-step substitution reaction. These compounds are characterized using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, indicating their complex chemical structures and the importance of precise synthetic techniques for their production. The use of density functional theory (DFT) further confirms the molecular structures and provides insights into the physicochemical properties of these compounds (Huang et al., 2021).
Applications in Organic Synthesis
- Modular Synthesis of Pyridines : The compound is instrumental in the one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence. This approach facilitates the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, as well as fused pyridines, under transition-metal catalyst-free conditions, using readily available materials (Song et al., 2016).
Photoredox Catalysis in Fluoromethylation
- Catalytic Fluoromethylation : Photoredox catalysis has emerged as a critical tool for radical reactions, including fluoromethylation of carbon-carbon multiple bonds. This technology uses visible-light-induced single-electron-transfer processes for generating fluoromethyl radicals, which are essential for synthesizing fluorine-containing pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Trifluoromethylated Compounds : The preparation of new trifluoromethylated 4,5-dihydroorotic acid analogues demonstrates the compound's role in creating structurally diverse molecules with potential therapeutic applications. The focus on trifluoromethyl groups reflects the compound's significance in developing molecules with enhanced biological activity (Sukach et al., 2015).
Propiedades
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)18-9(14)6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMFQIHEKLSQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine | |
CAS RN |
1169459-44-2 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



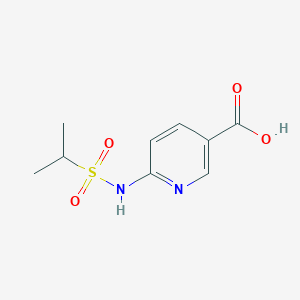
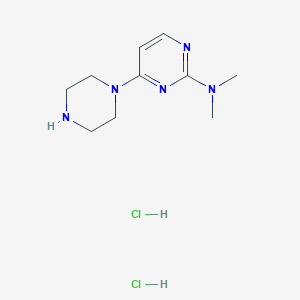
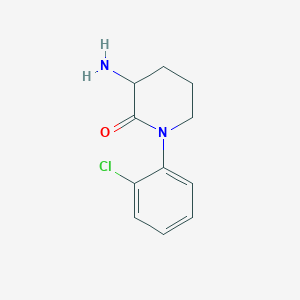
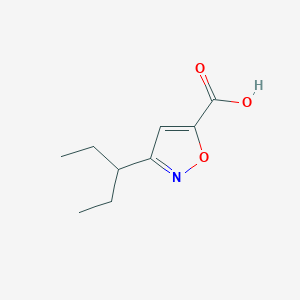
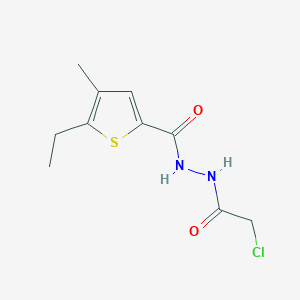
![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)
![(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine](/img/structure/B1524554.png)
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)
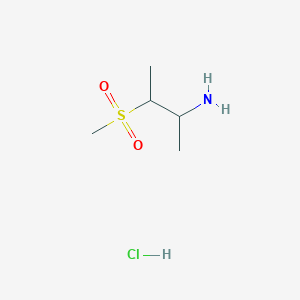
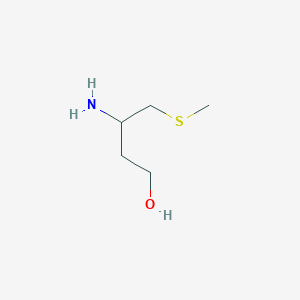
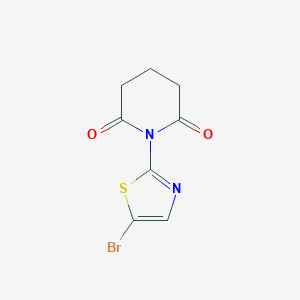
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B1524561.png)
